2-(Bromomethyl)-7-mercaptobenzo[d]oxazole
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Overview
Description
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole typically involves the bromination of a precursor compound. One common method involves the reaction of 2-mercaptobenzoxazole with bromoacetyl bromide under controlled conditions. This reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. For instance, a continuous multistep synthesis protocol can be employed, where the precursor is subjected to bromination in a flow reactor, allowing for efficient and scalable production .
Chemical Reactions Analysis
Types of Reactions
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromomethyl group can be substituted with other nucleophiles, such as azides, to form new compounds.
Oxidation Reactions: The mercapto group can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction Reactions: The compound can undergo reduction reactions to modify the functional groups present.
Common Reagents and Conditions
Substitution: Sodium azide in aqueous medium is commonly used for nucleophilic substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are used for oxidation reactions.
Reduction: Reducing agents such as lithium aluminum hydride can be employed for reduction reactions.
Major Products Formed
Substitution: Formation of azido derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of reduced thiol derivatives.
Scientific Research Applications
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Bromomethyl)-7-mercaptobenzo[d]oxazole involves its interaction with specific molecular targets. The bromomethyl group can act as an electrophile, reacting with nucleophilic sites on enzymes or other biological molecules. This interaction can inhibit enzyme activity or modify protein function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Bromomethyl)benzo[d]oxazole: Similar structure but lacks the mercapto group.
2-(Azidomethyl)oxazole: Contains an azido group instead of a bromomethyl group.
2-(Bromomethyl)-7,8-dimethoxy-N-(2-methoxybenzyl)-5-oxo-2,5-dihydro-1H-oxazolo[3,2-a]quinoline-4-carboxamide: A more complex derivative with additional functional groups.
Uniqueness
2-(Bromomethyl)-7-mercaptobenzo[d]oxazole is unique due to the presence of both bromomethyl and mercapto groups, which confer distinct reactivity and potential for diverse chemical transformations. This dual functionality makes it a versatile compound for various synthetic and research applications.
Properties
Molecular Formula |
C8H6BrNOS |
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Molecular Weight |
244.11 g/mol |
IUPAC Name |
2-(bromomethyl)-1,3-benzoxazole-7-thiol |
InChI |
InChI=1S/C8H6BrNOS/c9-4-7-10-5-2-1-3-6(12)8(5)11-7/h1-3,12H,4H2 |
InChI Key |
KBZQACDQNGNCNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)S)OC(=N2)CBr |
Origin of Product |
United States |
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